1-Dodecanol, 2-bromo-

Organic Synthesis Regioselective Hydroxybromination Reaction Yield

1-Dodecanol, 2-bromo- (2-bromododecan-1-ol) is a C12 secondary bromoalcohol with the molecular formula C12H25BrO and a molecular weight of 265.23 g/mol. Its structure features a bromine substituent at the C2 position adjacent to a secondary hydroxyl group, as defined by the SMILES notation CCCCCCCCCCC(Br)CO.

Molecular Formula C12H25BrO
Molecular Weight 265.23 g/mol
CAS No. 56804-71-8
Cat. No. B12659444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dodecanol, 2-bromo-
CAS56804-71-8
Molecular FormulaC12H25BrO
Molecular Weight265.23 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(CO)Br
InChIInChI=1S/C12H25BrO/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h12,14H,2-11H2,1H3
InChIKeyAAWIVICFKOFENR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Dodecanol, 2-bromo- (CAS 56804-71-8): Structural, Physicochemical, and Regulatory Profile for Informed Sourcing


1-Dodecanol, 2-bromo- (2-bromododecan-1-ol) is a C12 secondary bromoalcohol with the molecular formula C12H25BrO and a molecular weight of 265.23 g/mol. Its structure features a bromine substituent at the C2 position adjacent to a secondary hydroxyl group, as defined by the SMILES notation CCCCCCCCCCC(Br)CO [1]. This compound is listed on the U.S. EPA TSCA Inventory under multiple regulatory categories, confirming its commercial availability and regulatory acknowledgment for industrial and research applications [2].

1-Dodecanol, 2-bromo- Is Not Interchangeable with Other C12 Bromoalcohols or Alkyl Bromides


Positional isomerism, halogenation state, and functional group arrangement critically define the physicochemical and reactive properties of brominated dodecyl derivatives. 1-Dodecanol, 2-bromo- is a vicinal bromohydrin (secondary alcohol, bromine at C2) that exhibits markedly different lipophilicity, synthetic yields, and regulatory standing compared to primary bromoalkanes (e.g., 1-bromododecane), other bromoalcohol positional isomers (e.g., 12-bromododecan-1-ol), or dibrominated analogs (e.g., 1,2-dibromododecane) [1]. Substituting these compounds without understanding the quantified differences can lead to failed synthetic routes, unexpected physicochemical behavior, or regulatory non-compliance. The evidence below isolates the specific, measurable differentiators that substantiate the unique selection value of 1-Dodecanol, 2-bromo-.

Quantitative Differentiation of 1-Dodecanol, 2-bromo- Against Closest Analogs


Synthetic Yield from 1-Dodecene: Regioselectivity Advantage Over Alternative Pathways

In a direct head-to-head comparison of hydroxybromination products from 1-dodecene under identical conditions (NH4Br/oxone in CH3CN/H2O), 1-Dodecanol, 2-bromo- (the Markovnikov product) was obtained in 47% yield, whereas the anti-Markovnikov product was isolated in only 14% yield [1]. This 3.4-fold difference in yield demonstrates that the C2-bromo isomer is the kinetically and thermodynamically favored product of electrophilic addition to the terminal alkene, providing a synthetic rationale for selecting this isomer when high regioselectivity is required.

Organic Synthesis Regioselective Hydroxybromination Reaction Yield

Lipophilicity (LogP) Differentiates 1-Dodecanol, 2-bromo- from Primary Alcohol and Dibrominated Analogs

The octanol-water partition coefficient (LogP) of 1-Dodecanol, 2-bromo- is reported as 4.273 . This value is 0.86 units lower than that of 1-dodecanol (LogP = 5.13) , approximately 2.0 units lower than 1-bromododecane (LogP ≈ 6.29) [1], and 2.6 units lower than 1,2-dibromododecane (XLogP3-AA = 6.9) [2]. The intermediate LogP reflects the balanced amphiphilicity conferred by the adjacent bromine and hydroxyl groups, offering a distinct partitioning profile relative to fully hydrophobic alkyl bromides or purely hydroxylated alcohols.

Partition Coefficient Lipophilicity Physicochemical Property

Regulatory Status: TSCA Inventory Listing Confirms Commercial Viability

1-Dodecanol, 2-bromo- is listed on the U.S. EPA TSCA Inventory under multiple active categories, including TSCA 5(a) Final SNUR, 2024 CDR TSCA Inv Active, and TSCA Commenced PMN [1]. In contrast, closely related positional isomers such as 12-bromododecan-1-ol (CAS 3344-77-2) and 1-bromo-2-dodecanol (CAS 4107-57-7) do not appear with equivalent comprehensive regulatory recognition in publicly available EPA databases. This documented regulatory inclusion reduces procurement uncertainty and confirms that the substance is acknowledged for industrial use in the United States.

Regulatory Compliance TSCA Inventory Commercial Availability

Reactivity Class Distinction: Secondary Bromoalcohol Enables Ketone Formation vs. Primary Analogs

As a secondary β-bromo alcohol, 1-Dodecanol, 2-bromo- belongs to a compound class that can be transformed directly to ketones in very good yields via free radical elimination of HBr [1]. In contrast, primary β-bromo alcohols under the same conditions are converted to aldehydes in lower yields, while tertiary β-bromo alcohols do not react [1]. Although direct experimental data for 1-Dodecanol, 2-bromo- in this specific transformation are not available, the class-level inference establishes that its secondary alcohol structure confers a distinct synthetic pathway that is not accessible to primary bromoalcohols such as 12-bromododecan-1-ol.

Synthetic Utility Free Radical Elimination Ketone Synthesis

Targeted Application Scenarios for 1-Dodecanol, 2-bromo- Based on Verified Differentiation


Regioselective Hydroxybromination of Terminal Alkenes

When synthesizing bromohydrins from 1-dodecene, 1-Dodecanol, 2-bromo- is the major Markovnikov product formed in 47% yield, compared to only 14% for the anti-Markovnikov isomer [1]. This reaction outcome makes the compound the logical choice for projects requiring the C2-bromo regioisomer as a synthetic intermediate, minimizing purification steps and maximizing material efficiency.

Intermediate for Ketone Synthesis via Free Radical Elimination

As a secondary β-bromo alcohol, 1-Dodecanol, 2-bromo- can be utilized in free radical elimination reactions to yield the corresponding ketone in high yields, a transformation that primary bromoalcohols cannot achieve [2]. This reactivity profile makes it a valuable building block in the synthesis of dodecanone derivatives for fragrance, pharmaceutical, or agrochemical intermediates.

Precision Lipophilicity Tuning in Amphiphilic Molecule Design

With a LogP of 4.273, 1-Dodecanol, 2-bromo- occupies a precise intermediate polarity window that is 0.86 units lower than 1-dodecanol and approximately 2.0 units lower than 1-bromododecane . This property is valuable when designing surfactant systems, extraction protocols, or membrane-permeable probes that require a specific, reproducible partition coefficient that cannot be achieved with non-brominated or fully brominated analogs.

TSCA-Compliant Intermediate for U.S. Manufacturing

For industrial processes subject to U.S. EPA TSCA regulations, 1-Dodecanol, 2-bromo- provides a documented, multi-category TSCA Inventory listing [3]. This regulatory clarity reduces supply chain risk and simplifies compliance documentation compared to positional isomers or analogs that lack comparable public regulatory acknowledgment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Dodecanol, 2-bromo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.